N-[1-(3H-Imidazol-4-YL)-3-oxo-butan-2-YL]acetamide
Description
N-[1-(3H-Imidazol-4-YL)-3-oxo-butan-2-YL]acetamide is an acetamide derivative featuring a 3H-imidazole ring linked to a 3-oxobutanoyl backbone. Its structural uniqueness lies in the combination of the imidazole ring and the ketone group in the butanoyl chain, which may influence solubility, metabolic stability, and target binding compared to other acetamide derivatives.
Properties
CAS No. |
32385-77-6 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-[1-(1H-imidazol-5-yl)-3-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C9H13N3O2/c1-6(13)9(12-7(2)14)3-8-4-10-5-11-8/h4-5,9H,3H2,1-2H3,(H,10,11)(H,12,14) |
InChI Key |
BTQSFAFDUGHODO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CN=CN1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
The following table highlights key structural differences and applications of N-[1-(3H-Imidazol-4-YL)-3-oxo-butan-2-YL]acetamide and related compounds:
Pharmacological and Chemical Insights
- Imidazole vs. Aromatic/Chloro Substituents : The imidazole ring in the target compound distinguishes it from halogenated analogs like alachlor (herbicides) or opioid derivatives like Ocfentanil. Imidazole’s basicity and hydrogen-bonding capacity may enhance interactions with biological targets compared to chloro or fluorophenyl groups, which are more common in agrochemicals .
- Ketone Functionality: The 3-oxo group in the butanoyl chain may improve metabolic stability compared to esters or ethers in Aceperone or dimethenamid, though this requires experimental validation.
Research Findings and Data Gaps
- Synthetic Opioids (e.g., Ocfentanil) : These compounds prioritize lipophilicity (via aryl/piperidine groups) for blood-brain barrier penetration, whereas the target compound’s polar imidazole may limit CNS uptake .
- Herbicides (e.g., Alachlor, Dimethenamid) : Chloro and alkyl groups enhance soil persistence and plant membrane penetration, contrasting with the target compound’s likely shorter environmental half-life .
- Kinase Inhibitors (Patent Compounds): The quinoline and cyano groups in patent analogs suggest targeting ATP-binding pockets, a mechanism unlikely for the imidazole-containing target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
